二硫化セレン

説明

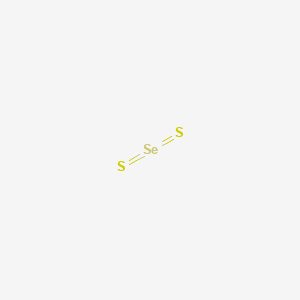

硫化セレンは、化学式 SeS₂ で表される化合物です。その抗真菌作用で広く知られており、ふけや脂漏性皮膚炎の治療に用いられる医薬品シャンプーによく使用されます。 硫化セレンは、皮膚の真菌感染症である白癬にも用いられます .

2. 製法

合成経路と反応条件: 硫化セレンは、セレン酸と硫化アンモニウムを水中でイオン交換反応させることで合成できます。 この方法では、アラビノガラクタンやデンプンなどの天然多糖類をナノ粒子安定剤として使用します . 別の方法として、セレン酸を水性媒体中で硫化水素と反応させる方法があります .

工業生産方法: 工業的には、硫化セレンは、セレン酸と硫化ナトリウムを水溶液中で反応させることで製造されます。 反応混合物を遠心分離し、洗浄して乾燥させることで、最終製品が得られます .

反応の種類:

酸化: 硫化セレンは酸化されて、二酸化セレンと二酸化硫黄を生成する可能性があります。

還元: 硫化セレンは、還元されて、セレン元素と硫黄元素を生成する可能性があります。

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸塩などの強力な酸化剤。

還元: 硫化水素などの還元剤。

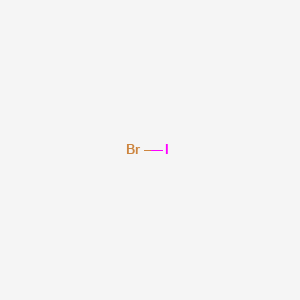

置換: 塩素、臭素、ヨウ素などのハロゲン.

生成される主要な生成物:

酸化: 二酸化セレン (SeO₂) と二酸化硫黄 (SO₂)。

還元: セレン元素 (Se) と硫黄元素 (S)。

科学的研究の応用

硫化セレンは、科学研究において幅広い用途を持っています。

化学: さまざまな化学反応やその他のセレン化合物の合成における試薬として使用されます。

生物学: 抗真菌作用と細胞静止作用が研究されており、真菌感染症の治療や細胞増殖の制御のために皮膚科学で有用です.

作用機序

硫化セレンは、いくつかの機序を通じてその効果を発揮します。

抗有糸分裂作用: 有糸分裂を阻害することにより、表皮細胞のターンオーバーを抑制し、過増殖細胞の成長を制御します.

類似化合物:

二酸化セレン (SeO₂): 酸化剤として、およびその他のセレン化合物の合成に使用されます。

二硫化セレン (Se₂S₂): 似たような抗真菌作用がありますが、化学構造が異なります。

セレンハロゲン化物 (例:SeCl₄): さまざまな化学反応や合成に使用されます

硫化セレンの独自性: 硫化セレンは、抗真菌作用と細胞静止作用を兼ね備えているため、真菌感染症の治療や細胞増殖の制御に非常に効果的です。 安定なナノ粒子を形成する能力は、生物医学やオプトエレクトロニクスにおける応用をさらに強化します .

生化学分析

Biochemical Properties

Selenium disulfide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It acts as a keratolytic agent by breaking down disulfide bonds in keratin, a structural protein in the skin and hair . This action helps to reduce the formation of dandruff and other skin conditions. Selenium disulfide also exhibits antifungal properties by inhibiting the growth of fungi such as Malassezia, which is associated with dandruff and seborrheic dermatitis .

Cellular Effects

Selenium disulfide affects various types of cells and cellular processes. It influences cell function by reducing the turnover of epidermal cells, leading to a decrease in the formation of dandruff . Selenium disulfide also impacts cell signaling pathways and gene expression by modulating the activity of keratinocytes, the predominant cell type in the epidermis . Additionally, selenium disulfide has been shown to reduce cellular proliferation and adhesion, further contributing to its therapeutic effects .

Molecular Mechanism

The molecular mechanism of selenium disulfide involves its interaction with biomolecules and enzymes. Selenium disulfide exerts its effects by breaking down disulfide bonds in keratin, leading to the softening and shedding of the outer layer of the skin . It also inhibits the growth of fungi by interfering with their cellular processes and reducing their ability to proliferate . Selenium disulfide’s antifungal activity is attributed to its ability to disrupt the cell membrane and inhibit the synthesis of essential cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of selenium disulfide have been observed to change over time. Selenium disulfide is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that selenium disulfide can have sustained effects on cellular function, including reduced cell turnover and decreased keratinocyte activity . Prolonged use may also lead to potential side effects such as skin irritation and hair discoloration .

Dosage Effects in Animal Models

The effects of selenium disulfide vary with different dosages in animal models. At therapeutic doses, selenium disulfide effectively reduces dandruff and seborrheic dermatitis without causing significant adverse effects . At higher doses, selenium disulfide can be toxic and may lead to systemic absorption and toxicity . Animal studies have shown that excessive exposure to selenium disulfide can result in hepatotoxicity, nephrotoxicity, and other adverse effects .

Metabolic Pathways

Selenium disulfide is involved in various metabolic pathways, including those related to sulfur and selenium metabolism. It interacts with enzymes such as glutathione peroxidase and thioredoxin reductase, which play crucial roles in cellular redox homeostasis . Selenium disulfide can also affect the levels of metabolites such as glutathione and selenoproteins, influencing cellular antioxidant defenses and overall metabolic flux .

Transport and Distribution

Selenium disulfide is transported and distributed within cells and tissues through specific transporters and binding proteins. It is primarily absorbed through the skin when applied topically and can accumulate in the epidermis and hair follicles . Selenium disulfide’s distribution is influenced by its interaction with cellular transporters and binding proteins, which facilitate its localization to specific cellular compartments .

Subcellular Localization

The subcellular localization of selenium disulfide is primarily within the epidermis and hair follicles. It targets keratinocytes and other skin cells, where it exerts its keratolytic and antifungal effects . Selenium disulfide’s activity is influenced by its ability to localize to specific cellular compartments, including the cytoplasm and cell membrane . Post-translational modifications and targeting signals may also play a role in directing selenium disulfide to its site of action .

準備方法

Synthetic Routes and Reaction Conditions: Selenium sulfide can be synthesized through the ion-exchange interaction between selenous acid and ammonium sulfide in water. This method involves using natural polysaccharides like arabinogalactan and starch as nanoparticle stabilizers . Another method involves the reaction of selenium dioxide with hydrogen sulfide in an aqueous medium .

Industrial Production Methods: In industrial settings, selenium sulfide is produced by reacting selenium dioxide with sodium sulfide in an aqueous solution. The reaction mixture is then subjected to centrifugal separation, followed by washing and drying to obtain the final product .

Types of Reactions:

Oxidation: Selenium sulfide can undergo oxidation to form selenium dioxide and sulfur dioxide.

Reduction: It can be reduced to elemental selenium and sulfur.

Substitution: Selenium sulfide can react with halogens to form selenium halides and sulfur halides.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like hydrogen peroxide or permanganate.

Reduction: Reducing agents such as hydrogen sulfide.

Substitution: Halogens like chlorine, bromine, and iodine.

Major Products Formed:

Oxidation: Selenium dioxide (SeO₂) and sulfur dioxide (SO₂).

Reduction: Elemental selenium (Se) and sulfur (S).

Substitution: Selenium halides (e.g., SeCl₄) and sulfur halides.

類似化合物との比較

Selenium Dioxide (SeO₂): Used as an oxidizing agent and in the synthesis of other selenium compounds.

Selenium Disulfide (Se₂S₂): Similar antifungal properties but different chemical structure.

Selenium Halides (e.g., SeCl₄): Used in various chemical reactions and synthesis

Uniqueness of Selenium Sulfide: Selenium sulfide is unique due to its dual antifungal and cytostatic properties, making it highly effective in treating fungal infections and controlling cell proliferation. Its ability to form stable nanoparticles further enhances its applications in biomedicine and optoelectronics .

特性

InChI |

InChI=1S/SSe/c1-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDTVPHHDGRGAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Se] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SSe | |

| Record name | SELENIUM SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021265 | |

| Record name | Selenium sulfide (SeS) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Selenium sulfide appears as orange-yellow tablets or powder. Has a faint odor. (NTP, 1992), Orange-yellow solid with a faint odor; [CAMEO], Solid | |

| Record name | SELENIUM SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenium sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7018 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Selenium Sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015106 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Decomposes at 244-246 °F (NTP, 1992), Decomposes at 118-119 °C | |

| Record name | SELENIUM SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SELENIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/679 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Insoluble in water, ether | |

| Record name | SELENIUM SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SELENIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/679 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.056 at 32 °F (NTP, 1992) - Denser than water; will sink, 3.056 at 0 °C | |

| Record name | SELENIUM SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SELENIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/679 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orange-yellow tablets or powder, Bright-orange powder | |

CAS No. |

7446-34-6, 56093-45-9 | |

| Record name | SELENIUM SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenium sulfide (SeS) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7446-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selenium sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenium sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056093459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenium sulfide (SeS) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SELENIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/679 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Selenium Sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015106 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

231.9 °F (NTP, 1992), 100 °C | |

| Record name | SELENIUM SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenium Sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015106 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

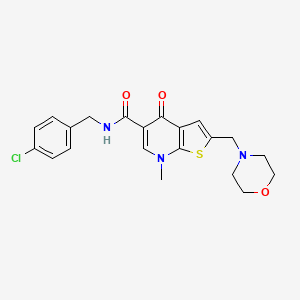

![N-cyclopropyl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxo-1-thiophen-2-ylethyl]-4-thiadiazolecarboxamide](/img/structure/B1200285.png)